molecular formula C22H17FN4O3S B3001171 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1251611-98-9

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B3001171
CAS No.: 1251611-98-9
M. Wt: 436.46
InChI Key: OYVYWDZLDFZROB-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group and a 2-oxopyridin-1(2H)-yl moiety. The N-(3-(methylthio)phenyl)acetamide side chain introduces a sulfur-containing methylthio group, which may enhance lipophilicity and influence metabolic stability.

Properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c1-31-17-5-2-4-16(12-17)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)14-7-9-15(23)10-8-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVYWDZLDFZROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the fluorophenyl group: This step involves the coupling of the oxadiazole intermediate with a fluorobenzene derivative using a palladium-catalyzed cross-coupling reaction.

    Construction of the pyridinone moiety: This can be done by cyclization of an appropriate precursor in the presence of a base such as sodium hydride (NaH).

    Attachment of the methylthio-substituted phenylacetamide group: This final step involves the acylation of the pyridinone intermediate with a methylthio-substituted phenylacetyl chloride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Pharmaceuticals: It can serve as an active pharmaceutical ingredient (API) in the formulation of new medications.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular targets involved in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxadiazole ring can interact with proteins and enzymes, modulating their activity. The pyridinone moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Bioactivity Relevance
Target Compound 1,2,4-Oxadiazole + Pyridinone 4-Fluorophenyl, 3-(Methylthio)phenyl Hypothesized kinase inhibition
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluorophenyl)Acetamide () Chromenone + Pyrazolopyrimidine 5-Fluoro, 3-Fluorophenyl, Acetamide Kinase inhibition (e.g., EGFR)
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide () 1,2,4-Triazole Furan-2-yl, Sulfanyl Anti-exudative activity

Key Observations :

  • The methylthio group may improve membrane permeability compared to sulfanyl or furan substituents in .

Physicochemical and Electronic Properties

Table 2: Inferred Physicochemical Properties Based on Analogous Compounds
Property Target Compound Chromenone Analog () Triazole Analog ()
Melting Point ~280–300°C (estimated) 302–304°C Not reported
Lipophilicity (LogP) ~3.5–4.2 (high, due to methylthio) ~2.8–3.5 (moderate, fluorophenyl dominance) ~2.0–2.5 (lower, polar triazole/sulfanyl)
Electronic Effects Mixed (EWG + EDG) Strong EWG (fluoro groups) Moderate EWG (triazole)

Analysis :

  • The target compound’s van der Waals volume (inferred from ) is likely larger than triazole analogs due to the oxadiazole-pyridinone scaffold, which may reduce solubility but enhance target binding .

Key Findings :

  • The oxadiazole ring in the target compound may mimic heterocyclic motifs in ATP, similar to pyrazolopyrimidine-based kinase inhibitors .
  • Anti-exudative activity (if present) could surpass triazole analogs due to enhanced lipophilicity from the methylthio group, improving tissue penetration .

Biological Activity

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that incorporates multiple pharmacophores known for their biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including its effects on various biological systems.

Structural Overview

The compound features:

  • Oxadiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Pyridine Ring : Often associated with neuroactive compounds.
  • Fluorophenyl Group : Enhances lipophilicity and bioactivity.
  • Methylthio Group : Can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising results against various bacterial strains. A study highlighted that certain oxadiazole derivatives achieved minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of oxadiazoles has been well-documented. For example, derivatives have been reported to inhibit focal adhesion kinase (FAK) and exhibit antiproliferative activity against cancer cell lines such as MCF-7, with IC50 values indicating potent activity . The specific compound under review may similarly interact with key molecular targets involved in cancer progression.

Nematocidal Activity

Recent studies have shown that oxadiazole derivatives possess nematocidal activity. A related compound demonstrated excellent efficacy against Bursaphelenchus xylophilus, with an LC50 value of 2.4 µg/mL, significantly outperforming traditional nematicides like avermectin . This suggests that the compound could be explored for agricultural applications as a nematicide.

Study 1: Antimicrobial Efficacy

A comprehensive evaluation of various oxadiazole derivatives revealed that those containing the fluorophenyl group exhibited enhanced antibacterial activity. The study reported a structure-activity relationship (SAR) indicating that modifications in the phenyl ring significantly affected antimicrobial potency .

CompoundMIC (µM) against E. coliMIC (µM) against S. aureus
A18.335.64
A210.007.20

Study 2: Anticancer Activity

In vitro tests on MCF-7 cells showed that a related oxadiazole derivative had an IC50 value of 14 nM against VEGFR-2, suggesting strong potential for further development as an anticancer agent .

CompoundIC50 (nM)Target
B114VEGFR-2
B231FAK

The mechanisms underlying the biological activities of these compounds often involve:

  • Enzyme Inhibition : Many oxadiazoles act by inhibiting specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with acetylcholine receptors has been noted in nematicidal activity, indicating a neurotoxic mechanism against nematodes .

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